molecular formula C25H21NO7S B11138519 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-phenylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-phenylacetamide

Cat. No.: B11138519
M. Wt: 479.5 g/mol
InChI Key: TWZABUUICIVZMK-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-PHENYLACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiolane ring, a furan carbonyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiolane ring and the benzofuran derivative, followed by their coupling under specific reaction conditions. Common reagents used in these steps include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce corresponding alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-PHENYLACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiolane derivatives, benzofuran compounds, and furan carbonyl-containing molecules. Examples include:

  • Thiolane-3-carboxylic acid derivatives
  • Benzofuran-2-carboxylic acid derivatives
  • Furan-2-carboxylic acid derivatives

Uniqueness

The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[3-(FURAN-2-CARBONYL)-1-BENZOFURAN-5-YL]OXY}-N-PHENYLACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C25H21NO7S

Molecular Weight

479.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]-N-phenylacetamide

InChI

InChI=1S/C25H21NO7S/c27-24(26(17-5-2-1-3-6-17)18-10-12-34(29,30)16-18)15-32-19-8-9-22-20(13-19)21(14-33-22)25(28)23-7-4-11-31-23/h1-9,11,13-14,18H,10,12,15-16H2

InChI Key

TWZABUUICIVZMK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)COC3=CC4=C(C=C3)OC=C4C(=O)C5=CC=CO5

Origin of Product

United States

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